molecular formula C5H5IN2 B108324 5-Iodopyridin-3-amine CAS No. 25391-66-6

5-Iodopyridin-3-amine

Cat. No. B108324
CAS RN: 25391-66-6
M. Wt: 220.01 g/mol
InChI Key: MPHANXLXORNRFF-UHFFFAOYSA-N
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Description

5-Iodopyridin-3-amine is a chemical compound that has been studied for its potential applications in various fields, including the synthesis of pharmaceuticals and as a heavy-atom derivative in protein crystallography. The iodine atom present in the molecule makes it a suitable candidate for further functionalization through various chemical reactions .

Synthesis Analysis

The synthesis of compounds related to 5-Iodopyridin-3-amine involves several strategies. For instance, the synthesis of methyl 5-iodopyridine-2-carboximidate, a related compound, has been described for its use in introducing heavy atoms into proteins . Additionally, the radiosynthesis of 2-amino-5-[18F]fluoropyridines, which shares the pyridine core with 5-Iodopyridin-3-amine, was achieved through a palladium-catalyzed reaction, indicating the versatility of halogenated pyridines in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of 5-Iodopyridin-3-amine allows for specific interactions with other molecules. For example, the iodine atom can participate in electrophilic aromatic substitution reactions, while the amine group can act as a nucleophile or base, depending on the reaction conditions. The presence of both functional groups on the pyridine ring provides a unique reactivity profile that can be exploited in chemical synthesis .

Chemical Reactions Analysis

Chemical reactions involving 5-Iodopyridin-3-amine and its analogs are diverse. The iodo group can undergo palladium-catalyzed aminocarbonylation reactions to afford corresponding amides . Oxidative C-H amination of imidazopyridines, which are structurally similar to 5-Iodopyridin-3-amine, has been achieved under metal-free conditions, suggesting that similar methodologies could be applied to 5-Iodopyridin-3-amine . Furthermore, iodination reactions have been used to synthesize 5-iodopyrimidine analogs, demonstrating the reactivity of the iodine atom in halogenated heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Iodopyridin-3-amine are influenced by the presence of the iodine atom and the amine group. The iodine atom contributes to the molecule's ability to participate in heavy-atom derivative formation in protein crystallography, as well as its reactivity in various chemical transformations . The amine group can engage in hydrogen bonding and protonation-deprotonation equilibria, affecting the compound's solubility and reactivity . The combination of these functional groups within the pyridine ring system makes 5-Iodopyridin-3-amine a compound of interest for further study in both chemical synthesis and material science.

Scientific Research Applications

  • 2-Amino-5-iodopyridine : This compound is used in scientific research, but the specific applications are not mentioned. The compound has a molecular weight of 220.013 g/mol .

  • 3-Bromo-5-iodopyridin-2-amine : This compound is used in scientific research, but the specific applications are not mentioned.

  • 3-Amino-4-iodopyridine : This compound is used in scientific research, but the specific applications are not mentioned.

  • 4-Amino-3-iodopyridine : This compound is used in scientific research, but the specific applications are not mentioned.

  • 2-Iodopyridine : This compound is used as a reagent in the production of human NAD±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors .

  • 3-Iodopyridine : This compound is used in the synthesis of pyridine alkaloids, such as theonelladins C, niphatesine C, xestamine D, and theonelladins D . It’s also used in the production of 3-Phenylphenazopyridine, an impurity of Phenazopyridine, which is used for the treatment of pain in the urinary tract .

  • 2-Iodopyridine : This compound is used as a reagent in the production of human NAD±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors .

  • 3-Iodopyridine : This compound is used in the synthesis of pyridine alkaloids, such as theonelladins C, niphatesine C, xestamine D, and theonelladins D . It’s also used in the production of 3-Phenylphenazopyridine, an impurity of Phenazopyridine, which is used for the treatment of pain in the urinary tract .

Safety And Hazards

The safety data sheet for a related compound, 2-Bromo-5-iodopyridin-3-amine, suggests that it is hazardous and should be handled with care . It is recommended to use this compound only in a well-ventilated place and to wear suitable protective equipment .

properties

IUPAC Name

5-iodopyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2/c6-4-1-5(7)3-8-2-4/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHANXLXORNRFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640079
Record name 5-Iodopyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodopyridin-3-amine

CAS RN

25391-66-6
Record name 5-Iodopyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Iodo-pyridin-3-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PA Koutentis, M Koyioni, SS Michaelidou - Organic & Biomolecular …, 2013 - pubs.rsc.org
… (Z)-2-Chloro-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-5-iodopyridin-3-amine (9g). Similar treatment of 2-chloro-5-iodopyridin-3-amine (122.1 mg, 0.48 mmol) with 4,5-dichloro-1,2,3-…
Number of citations: 27 pubs.rsc.org

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